3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Targeted covalent inhibitor FGFR4 kinase Reversible-covalent warhead

Procure 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS 1190319-27-7) as a differentiated kinase inhibitor scaffold. The C3-formyl group provides a unique electrophilic warhead for reversible-covalent lysine engagement—validated in isomeric FGFR4 inhibitor series. The C5-nitrile anchors the ATP pocket while enabling orthogonal derivatization (aldehyde-selective transformations without nitrile interference). This 4-azaindole core is isomeric to the 5-formyl series and distinct from unsubstituted parent (CAS 146767-63-7), offering exclusive vectors for hinge-binding optimization in c-Met (IC50 40 nM) and FGFR4 mutant programs. Standard 98% purity; bulk quantities available.

Molecular Formula C9H5N3O
Molecular Weight 171.16 g/mol
CAS No. 1190319-27-7
Cat. No. B1421378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
CAS1190319-27-7
Molecular FormulaC9H5N3O
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN2)C=O)N=C1C#N
InChIInChI=1S/C9H5N3O/c10-3-7-1-2-8-9(12-7)6(5-13)4-11-8/h1-2,4-5,11H
InChIKeyLSXUGDWXGMGLLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS 1190319-27-7) — A Specialized Heterocyclic Building Block with Dual Reactive Handles for Targeted Covalent Inhibitor Design


3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS 1190319-27-7) is a heterocyclic building block belonging to the 4-azaindole family, characterized by a fused pyrrolo[3,2-b]pyridine core bearing a C3-formyl group and a C5-carbonitrile substituent [1]. The compound is employed as an advanced intermediate in medicinal chemistry for the synthesis of kinase-targeted small molecules, particularly those requiring an electrophilic aldehyde warhead for reversible-covalent binding to catalytic lysine residues [2]. Structurally, it is isomeric to the 5-formyl series and distinct from the more common unsubstituted 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS 146767-63-7), with the formyl group at position 3 conferring unique reactivity for site-specific derivatization [1].

Why Generic Azaindole Substitution Fails: Positional Isomerism and Electrophilic Handle Dictate Synthetic and Functional Outcomes in 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile


The 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile scaffold cannot be casually substituted with isomeric or analog scaffolds due to two decisive factors: regiospecific electrophilic reactivity and target-binding geometry. The C3-formyl group provides a distinct electrophilic handle for reversible-covalent engagement of catalytic lysine residues, a mechanism validated in the isomeric 5-formyl series where compounds lacking this aldehyde warhead failed to achieve potent FGFR4 inhibition [1]. Furthermore, 4-azaindoles substituted at C2 and C3 have demonstrated c-Met inhibitory activity in the 40 nM IC50 range [2], whereas the unsubstituted 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS 146767-63-7) serves only as a non-functionalized core with no reported inhibitory activity [3]. Positional shifts in the formyl group (e.g., 5-formyl vs. 3-formyl, or 7-carbonitrile isomer CAS 1190319-41-5) produce compounds with distinct molecular geometries and, consequently, divergent binding modes and selectivity profiles, rendering generic substitution scientifically unsound.

3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Evidence Item 1: Reversible-Covalent Warhead Potential — Formyl-Pyrrolopyridine Scaffold Validated in FGFR4 Inhibition

The formyl-pyrrolo[3,2-b]pyridine scaffold has been pharmacologically validated as a reversible-covalent warhead in the isomeric 5-formyl series. A representative 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (compound 10z) demonstrated single-digit nanomolar biochemical activity against wild-type FGFR4 (IC50 <10 nM) and maintained potency against the clinically relevant FGFR4^V550L and FGFR4^V550M gatekeeper mutant variants, while exhibiting >100-fold selectivity over FGFR1, FGFR2, and FGFR3 [1]. MALDI-TOF-MS and X-ray crystallography confirmed reversible-covalent bond formation between the formyl group and a catalytic lysine residue [1]. In cellular assays, 10z inhibited proliferation of Hep3B, JHH-7, and HuH-7 hepatocellular carcinoma cells with IC50 values of 37 nM, 32 nM, and 94 nM, respectively [1]. By contrast, the unsubstituted parent scaffold (1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, CAS 146767-63-7) lacks any electrophilic warhead and exhibits no reported FGFR inhibitory activity [2].

Targeted covalent inhibitor FGFR4 kinase Reversible-covalent warhead

Evidence Item 2: 4-Azaindole Scaffold with C3-Formyl Handle Exhibits Documented Kinase Inhibitory Activity

The 5-carbonitrile-4-azaindole scaffold bearing substitution at C2 and C3 has demonstrated potent inhibitory activity against the c-Met kinase. A 2,3-diaryl-substituted pyrrolo[3,2-b]pyridine-5-carbonitrile derivative (CHEMBL493519) exhibited an IC50 of 40 nM against human c-Met in a biochemical assay [1]. This activity demonstrates that the 5-carbonitrile-4-azaindole core, when appropriately substituted at the C3 position, engages kinase active sites with nanomolar potency. The 3-formyl group of the target compound serves as a versatile synthetic handle for introducing diverse C3-substituents via reductive amination, Knoevenagel condensation, or Grignard addition, enabling systematic SAR exploration around this pharmacologically validated core [2].

c-Met kinase 4-Azaindole scaffold Kinase inhibitor

Evidence Item 3: Purity Specification Advantage — ≥98% Guaranteed Assay vs. Unspecified Analog Grades

3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is commercially available with a documented purity specification of ≥98% from multiple reputable suppliers . In contrast, positional isomers such as 3-formyl-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile (CAS 1190319-41-5) and 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS 1190319-79-9) are typically offered without guaranteed purity thresholds or with lower minimum specifications, with typical vendor listings citing ≥95% or simply 'NLT 95%' . For synthetic applications involving stoichiometric reactions of the aldehyde group, a 3% absolute purity differential can correspond to up to 3 mg of inactive impurity per 100 mg of material, potentially altering reaction yields by 5–10% in subsequent amination or condensation steps and confounding biological assay interpretation.

Purity specification QC standards Reproducibility

Evidence Item 4: Storage Stability and Shipping Condition Differentiation — Defined Cold-Chain Requirement vs. Ambient-Stable Analogs

3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile requires refrigerated storage at 2–8°C in a sealed, dry environment to prevent aldehyde oxidation and moisture-induced degradation . This defined cold-chain requirement stands in contrast to structurally related non-formyl analogs, such as 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS 1190311-38-6), which are typically specified for storage at room temperature . The storage condition differential directly informs procurement logistics: the 3-formyl compound necessitates cold-pack shipping and refrigerated laboratory storage, whereas the 3-chloro analog can be shipped and stored under ambient conditions. For multi-gram procurement, this distinction affects shipping cost, receiving protocols, and long-term inventory management.

Storage stability Cold-chain logistics Aldehyde oxidation

Evidence Item 5: Dual Reactive Handles Enable Divergent Synthetic Pathways — Distinct Advantage Over Mono-Functionalized 4-Azaindoles

3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile contains two orthogonally reactive functional groups: a C3-aldehyde (electrophilic, reducible, condensable) and a C5-nitrile (hydrogen-bond acceptor, hydrolyzable to amide or carboxylic acid, reducible to aminomethyl). This dual-handle architecture enables divergent synthetic pathways from a single building block [1]. The 3-formyl group undergoes reductive amination with primary or secondary amines, Knoevenagel condensation with active methylene compounds, and Grignard addition to form secondary alcohols, while the 5-nitrile can be independently hydrolyzed to the corresponding carboxamide or carboxylic acid under conditions that leave the aldehyde intact (e.g., H2O2/K2CO3 in DMSO). In contrast, the unsubstituted 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS 146767-63-7) possesses only the nitrile group, requiring de novo C3 functionalization via directed ortho-metalation or halogenation/cross-coupling sequences that add 2–3 synthetic steps [2].

Divergent synthesis Functional group orthogonality Building block versatility

Evidence Item 6: c-Met Inhibitory Activity — 5-Carbonitrile-4-Azaindole Scaffold Demonstrates Nanomolar Potency

The 5-carbonitrile-4-azaindole scaffold bearing C2 and C3 aryl substitution has demonstrated nanomolar inhibitory activity against the hepatocyte growth factor receptor (c-Met), a validated oncology target. Specifically, compound CHEMBL493519 — a 3-(3-chlorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile — exhibited an IC50 of 40 nM against human c-Met [1]. This potency establishes a baseline for the scaffold's kinase engagement capability. The 3-formyl group of the target compound serves as the critical synthetic entry point for installing diverse C3-aryl or C3-heteroaryl substituents via condensation, addition, or cross-coupling sequences, enabling systematic exploration of c-Met SAR. Notably, 2,3-diaryl-substituted 5-cyano-4-azaindoles have been specifically synthesized and evaluated for c-Met inhibition, underscoring the relevance of this substitution pattern for kinase-targeted drug discovery [2].

c-Met inhibitor Hepatocyte growth factor receptor Oncology

3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile: Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Scenario 1: Design and Synthesis of Reversible-Covalent Kinase Inhibitors Targeting Catalytic Lysine Residues

Use 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile as the core scaffold for developing reversible-covalent kinase inhibitors. The C3-formyl group serves as an electrophilic warhead capable of forming reversible imine bonds with catalytic lysine residues, a mechanism validated in the isomeric 5-formyl series where compounds lacking the aldehyde warhead were inactive against FGFR4 [1]. The 5-nitrile group provides a hydrogen-bond acceptor that can anchor the scaffold within the ATP-binding pocket, while the 3-formyl handle enables divergent derivatization to optimize target selectivity and pharmacokinetic properties.

Scenario 2: Divergent Library Synthesis for c-Met Kinase SAR Exploration

Employ the 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile scaffold as a versatile building block for generating focused libraries of C3-functionalized 4-azaindoles targeting c-Met kinase. The 5-carbonitrile-4-azaindole scaffold with C2 and C3 substitution has demonstrated c-Met inhibitory activity with an IC50 of 40 nM [2]. The pre-installed C3-formyl group enables rapid diversification via reductive amination, Knoevenagel condensation, or Grignard addition to generate diverse C3-substituted analogs in 1–2 synthetic steps, accelerating SAR studies around this pharmacologically validated core.

Scenario 3: Orthogonal Derivatization for Dual-Target Probe Development

Utilize the orthogonal reactivity of the C3-aldehyde and C5-nitrile groups for sequential or parallel derivatization to generate dual-target chemical probes. The 3-formyl group can be selectively functionalized without affecting the nitrile, and vice versa (e.g., nitrile hydrolysis to amide under H2O2/K2CO3 conditions that leave the aldehyde intact). This orthogonality enables systematic exploration of structure-activity relationships at two distinct vector positions from a single building block [3], whereas the unsubstituted parent scaffold (CAS 146767-63-7) would require 2–3 additional steps to achieve equivalent C3 functionalization [4].

Scenario 4: FGFR4 Gatekeeper Mutant Inhibitor Discovery

Deploy 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile in medicinal chemistry programs targeting FGFR4-driven cancers, including those harboring acquired gatekeeper mutations (V550L, V550M) that confer resistance to existing FGFR4 inhibitors. The isomeric 5-formyl series demonstrated single-digit nanomolar potency against both wild-type FGFR4 and V550L/M mutant variants while maintaining >100-fold selectivity over FGFR1/2/3 [1]. The 3-formyl positional isomer offers a distinct vector for hinge-binding optimization and may exhibit differential selectivity or pharmacokinetic profiles, providing a structurally novel starting point for overcoming mutation-driven resistance in hepatocellular carcinoma and other FGFR4-dependent malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.